Home > Products > Building Blocks P9183 > PTP1B Inhibitor
PTP1B Inhibitor - 765317-72-4

PTP1B Inhibitor

Catalog Number: EVT-268775
CAS Number: 765317-72-4
Molecular Formula: C17H12Br2O6S
Molecular Weight: 504.14
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Protein tyrosine phosphatase 1B (PTP1B) has critical roles in cell signaling relevant to diabetes, obesity, and cancer. PTP1B inhibitor is a cell-permeable allosteric inhibitor of PTP1B (IC50s = 4 and 8 µM for 403 and 298 residue PTP1B forms, respectively). It binds reversibly and non-competitively, altering the conformation of the catalytic pocket. PTP1B inhibitor selectively increases the phosphorylation of the insulin receptor, insulin receptor substrate 1, and Akt, mimicking the action of insulin.
FRJ is a specific inhibitor of protein tyrosine phosphatase 1B (PTP1B).
Source and Classification

PTP1B inhibitors are derived from various sources, including natural products, synthetic compounds, and metal complexes. The classification of these inhibitors often hinges on their structural motifs, such as:

  • Natural Products: Compounds isolated from plants or other organisms that exhibit inhibitory activity against PTP1B.
  • Synthetic Compounds: Chemically synthesized molecules designed to target the active site or allosteric sites of PTP1B.
  • Metal Complexes: Compounds containing metal ions (e.g., vanadium complexes) that demonstrate inhibitory properties.
Synthesis Analysis

Methods and Technical Details

The synthesis of PTP1B inhibitors typically involves several methodologies:

  1. Chemical Synthesis: This includes multi-step reactions where starting materials undergo transformations to yield target molecules. For instance, compounds can be synthesized by modifying existing scaffolds through substitution reactions or coupling strategies.
  2. Polymer-Assisted Synthesis: A notable method involves using polymer supports for the attachment of functional groups, followed by cleavage reactions to release the final product with high purity and yield. For example, a study reported the synthesis of various PTP1B inhibitors using polymer-supported reactions that achieved yields exceeding 75% .
  3. Metal Complexation: The preparation of metal complexes often involves coordinating metal ions with organic ligands. For instance, oxovanadium(IV) and dioxovanadium(V) complexes have been synthesized and evaluated for their inhibitory effects against PTP1B .
Molecular Structure Analysis

Structure and Data

The molecular structure of PTP1B inhibitors is diverse, with many featuring complex ring systems or functional groups that enhance binding affinity. Key structural elements include:

  • Active Site Features: The active site of PTP1B contains critical residues such as Cys215, which plays a pivotal role in catalysis. The spatial arrangement of these residues influences how inhibitors interact with the enzyme .
  • Binding Interactions: Molecular dynamics simulations have shown that the positioning of substituents on inhibitor scaffolds significantly affects their binding capacity to PTP1B .

Structural Data

  • Molecular Weight: Varies widely among different inhibitors.
  • LogP Values: Indicative of lipophilicity, influencing bioavailability.
Chemical Reactions Analysis

Reactions and Technical Details

PTP1B inhibitors undergo various chemical reactions during their synthesis:

  • Substitution Reactions: Often used to introduce functional groups at specific positions on aromatic rings.
  • Coupling Reactions: Employed to link different molecular fragments together.
  • Kinetic Studies: The inhibition kinetics can be characterized using Lineweaver-Burk plots to determine the type of inhibition (competitive, non-competitive) based on the inhibitor's interaction with the enzyme .
Mechanism of Action

Process and Data

The mechanism by which PTP1B inhibitors exert their effects generally involves:

  • Competitive Inhibition: Many inhibitors bind to the active site, preventing substrate access. For example, certain vanadium complexes have been shown to act as competitive inhibitors with specific Ki values calculated through kinetic studies .
  • Allosteric Modulation: Some inhibitors bind at sites distinct from the active site, inducing conformational changes that affect enzyme activity.

Molecular docking studies have elucidated how various compounds interact with key residues in the active site, providing insights into their binding affinities and inhibitory effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Varies among compounds; some may be soluble in organic solvents while others are water-soluble.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.

Chemical Properties

  • pKa Values: Influence ionization states at physiological pH.
  • Reactivity: Certain functional groups may render compounds more reactive or susceptible to metabolic degradation.
Applications

Scientific Uses

PTP1B inhibitors are primarily investigated for:

  • Diabetes Treatment: Enhancing insulin sensitivity and lowering blood glucose levels.
  • Cancer Therapy: Some studies suggest potential anticancer properties due to modulation of signaling pathways involved in cell proliferation .
  • Drug Design Research: Ongoing research focuses on optimizing existing compounds and discovering new ones through computational methods such as virtual screening and molecular docking .
Introduction to PTP1B and Its Pathophysiological Significance

Biochemical Role of PTP1B in Cellular Signaling

PTP1B functions as a negative regulator of tyrosine phosphorylation cascades through its highly conserved catalytic domain featuring the signature (I/V)HCXAGXGR(S/T) P-loop motif. Within this structural arrangement, the nucleophilic cysteine residue (Cys215) executes dephosphorylation through a two-step catalytic mechanism: formation of a transient cysteinyl-phosphate intermediate followed by hydrolytic cleavage [7] [10]. This catalytic domain (residues 1-300) maintains strict phosphotyrosine specificity, distinguishing it from dual-specificity phosphatases. Three-dimensional structural analyses reveal that substrate recognition involves multiple binding sites: the catalytic site (site A), and adjacent secondary sites (B, C, D, E) that collectively determine substrate specificity [10].

Beyond the catalytic domain, PTP1B contains two critical regulatory domains:

  • Regulatory/proline-rich domain (residues 301-400): This region mediates protein-protein interactions through SH3 domain recognition motifs (P301-R315 and S386-K397) and undergoes post-translational modifications including phosphorylation and sumoylation that modulate enzymatic activity [7].
  • C-terminal domain (residues 401-435): This hydrophobic segment anchors PTP1B to the endoplasmic reticulum (ER) membrane, creating spatial compartmentalization that governs substrate accessibility. Calpain-mediated cleavage releases soluble PTP1B with altered subcellular localization and function [7].

PTP1B activity undergoes sophisticated regulation through multiple mechanisms:

  • Reversible oxidation: Reactive oxygen species generated during insulin/leptin signaling oxidize the catalytic Cys215 to sulfenic acid (S-OH), which cyclizes to form a reversible sulfenyl-amide species (S-N-R), transiently inactivating the enzyme and permitting phosphorylation signals to propagate [2] [7].
  • Phosphorylation: Multiple kinases phosphorylate PTP1B at specific residues (Ser50, Tyr66, Ser352, Ser378, Ser386), altering its conformation and substrate affinity. For instance, Akt-mediated phosphorylation at Ser50 decreases PTP1B activity toward the insulin receptor [7].
  • Sumoylation: SUMO modification at Lys73, Lys335, Lys347, and Lys389 influences PTP1B stability and protein interactions, potentially affecting substrate recognition [7].

Table 1: Structural Domains of PTP1B and Their Functional Significance

DomainResiduesKey FeaturesFunctional Significance
Catalytic Domain1-300Contains P-loop (214-223), WPD loop (177-188), Q-loop (259-263), pTyr recognition loop (46-49)Executes dephosphorylation reaction; determines catalytic efficiency
Regulatory Domain301-400Proline-rich motifs (301-315, 386-397); phosphorylation/sumoylation sitesMediates protein-protein interactions; regulates substrate specificity
C-terminal Domain401-435Hydrophobic ER-targeting sequenceAnchors enzyme to ER membrane; regulates subcellular localization

PTP1B as a Regulator of Insulin and Leptin Pathways

Negative Regulation of Insulin Receptor Signaling

PTP1B serves as a master negative regulator of insulin signaling through direct dephosphorylation of both the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. Structural studies demonstrate that PTP1B binds to the activation loop of phosphorylated IRβ subunit via residues Tyr1166 and Tyr1172, catalyzing phosphate removal and terminating downstream signal transduction [1] [5]. This molecular interaction effectively short-circuits the insulin signaling cascade, preventing PI3K/Akt activation and subsequent GLUT4 translocation to the cell membrane. Consequently, glucose uptake in muscle and adipose tissue diminishes, establishing PTP1B as a critical determinant of insulin sensitivity [1] [5].

Genetic evidence powerfully supports this regulatory relationship: PTP1B knockout mice exhibit enhanced insulin sensitivity in liver and muscle, decreased fasting glucose and insulin levels, and complete resistance to diet-induced insulin resistance despite high-fat feeding [1] [5] [8]. Importantly, these animals demonstrate 50% greater glucose disposal rates during hyperinsulinemic-euglycemic clamp studies compared to wild-type littermates, confirming improved whole-body insulin sensitivity [5]. Pharmacological inhibition recapitulates these genetic findings—administration of the PTP1B inhibitor CCF06240 to insulin-resistant mice restored insulin receptor tyrosine phosphorylation, improved glucose tolerance by 40-60%, and normalized glucose disposal rates during clamp studies [8].

Modulation of Leptin Signaling and Energy Homeostasis

Beyond insulin signaling, PTP1B directly regulates leptin receptor (LepRb) signaling through dephosphorylation of JAK2 kinase, the primary effector of LepRb activation. Leptin binding induces JAK2 autophosphorylation at Tyr1007/1008, creating docking sites for STAT transcription factors. PTP1B associates with and dephosphorylates JAK2, terminating STAT3/5 signaling and downstream anorexigenic responses [1] [5]. This molecular brake on leptin signaling manifests physiologically as increased food intake and reduced energy expenditure.

PTP1B deficiency produces striking leptin hypersensitivity: knockout mice exhibit decreased appetite, increased metabolic rate, and resistance to diet-induced obesity despite hyperphagia [1] [5]. Intriguingly, neuron-specific PTP1B deletion recapitulates the lean phenotype of global knockouts, confirming the central nervous system as the critical site for PTP1B's metabolic actions. Pharmacological targeting of this pathway has yielded promising candidates—trodusquemine, an allosteric PTP1B inhibitor, crosses the blood-brain barrier and enhances leptin sensitivity in hypothalamic neurons, reducing food intake by 30% and body weight by 10% in obese rodent models [2] [5].

Therapeutic Targeting Approaches

Four principal strategies have emerged for inhibiting PTP1B:

  • Orthosteric inhibition: Traditional active-site targeting using phosphotyrosine mimetics. Despite historical challenges with selectivity and bioavailability, novel compounds like JTT-551 show improved pharmacokinetic profiles and glucose-lowering effects in phase II trials [5] [6].
  • Allosteric inhibition: Exploitation of secondary sites distant from the catalytic cleft. The natural product trodusquemine binds a unique allosteric site near Pro210, inducing conformational changes that stabilize the inactive WPD loop conformation [2] [5].
  • Bidentate inhibition: Dual engagement of both catalytic and non-catalytic sites. Compound scFv45 mimics insulin-induced oxidation by stabilizing the oxidized, inactive form of PTP1B, enhancing insulin signaling without catalytic inhibition [2].
  • Gene silencing: Antisense oligonucleotides (e.g., ISIS-113715) reduce PTP1B expression by 60-80% in preclinical models, improving insulin sensitivity [6].

Table 2: PTP1B Inhibitors in Clinical Development

CompoundMechanismDevelopment PhaseKey Findings
TrodusquemineAllosteric inhibitorPhase II (discontinued)10% body weight reduction; improved leptin sensitivity; cardiovascular side effects
JTT-551Orthosteric inhibitorPhase II (discontinued)HbA1c reduction by 0.5-0.8%; dose-dependent glucose lowering
ISIS-113715Antisense oligonucleotidePhase II (discontinued)30% PTP1B reduction; improved insulin sensitivity; injection site reactions
CCF06240Orthosteric inhibitorPreclinicalNormalized glucose disposal; reduced hepatic lipid accumulation

Overexpression of PTP1B in Metabolic and Oncogenic Disorders

Pathophysiological Implications in Human Diseases

PTP1B overexpression manifests across diverse disease states, establishing it as a compelling therapeutic target beyond metabolic disorders. In adipose tissue of obese humans and rodents, PTP1B expression increases 1.5-7-fold, correlating directly with insulin resistance severity [5] [9]. This overexpression originates partially from adipose tissue inflammation—tumor necrosis factor α (TNFα) induces PTP1B transcription via NFκB recruitment to the PTPN1 promoter [9]. In TNFα-stimulated adipocytes, PTP1B mRNA increases 2-5-fold within hours, establishing a vicious cycle where inflammation begets insulin resistance through PTP1B upregulation [9].

In oncology, PTP1B demonstrates paradoxical tissue-specific roles:

  • Breast cancer: Overexpression occurs in 60-80% of HER2-positive tumors, where PTP1B dephosphorylates and stabilizes oncogenic kinases including HER2, SRC, and FAK. PTP1B inhibition reduces tumor growth and metastasis in HER2+ models by 50-70% [3] [7].
  • Prostate cancer: Amplified PTP1B expression enhances EGFR and MAPK signaling, promoting castration-resistant progression. Genetic PTP1B depletion reduces xenograft growth by 40% [3].
  • Hematological malignancies: PTP1B overexpression in T-cell acute lymphoblastic leukemia enhances IL-7 receptor signaling through JAK/STAT pathway modulation [3] [7].

Emerging evidence implicates PTP1B dysregulation in neurodegeneration. In Alzheimer's disease models, PTP1B overexpression impairs insulin signaling in neurons, exacerbating tau hyperphosphorylation and amyloid-β toxicity. Conversely, PTP1B inhibition restores neuronal insulin sensitivity and reduces amyloid pathology by 30-50% [3] [7].

Molecular Mechanisms Linking PTP1B to Disease Pathogenesis

The pathophysiological consequences of PTP1B overexpression stem from dysregulated dephosphorylation of specific substrates across tissues:

  • Hepatic steatosis: Liver-specific PTP1B overexpression increases SREBP-1c activation and lipogenic gene expression, promoting triglyceride accumulation. PTP1B inhibition with CCF06240 reverses diet-induced hepatic steatosis by 40-60% through downregulation of FAS and ACC [8].
  • Insulin resistance: Adipose tissue inflammation-driven PTP1B overexpression creates tissue-specific insulin resistance—hepatic PTP1B impairs insulin suppression of gluconeogenesis, while muscle PTP1B reduces glucose uptake. Tissue-specific knockout studies confirm distinct metabolic impacts across organs [5] [9].
  • Oncogenic signaling: In HER2+ breast cancer, PTP1B stabilizes HER2 by dephosphorylating the regulatory phosphatase PTPN12, creating a feed-forward oncogenic loop. PTP1B also enhances SRC activation through direct dephosphorylation at inhibitory sites [3] [7].
  • Neurodegeneration: Neuronal PTP1B overexpression impairs insulin-mediated GSK3β inhibition, promoting tau hyperphosphorylation. Additionally, microglial PTP1B amplifies neuroinflammation through enhanced NFκB signaling [3].

Table 3: Diseases Associated with PTP1B Overexpression and Molecular Consequences

Disease ContextExpression ChangeKey Molecular ConsequencesTherapeutic Outcomes of Inhibition
Obesity/T2DM1.5-7x increase in adipose/muscleImpaired IR/IRS phosphorylation; reduced PI3K/Akt activationImproved insulin sensitivity; reduced HbA1c; weight loss
NAFLD/NASH3-5x hepatic increaseEnhanced SREBP-1c activation; increased lipogenesis40-60% reduction in hepatic triglycerides; improved insulin sensitivity
HER2+ Breast Cancer60-80% of tumorsHER2/SRC/FAK stabilization; enhanced proliferation50-70% reduced tumor growth/metastasis in preclinical models
Alzheimer's Disease2-3x cortical increaseImpaired neuronal insulin signaling; tau hyperphosphorylationReduced amyloid pathology; improved cognitive function

The intricate relationship between PTP1B dysregulation and diverse pathologies underscores its therapeutic potential. Future research must address the selectivity challenges that have historically plagued PTP1B inhibitor development while exploring tissue-specific delivery mechanisms. As novel inhibitors with improved pharmaceutical properties emerge, PTP1B remains a compelling target for addressing the interconnected pathologies of metabolic disease, neurodegeneration, and cancer.

Properties

CAS Number

765317-72-4

Product Name

PTP1B Inhibitor

IUPAC Name

3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-6-sulfonamide

Molecular Formula

C17H12Br2O6S

Molecular Weight

504.14

InChI

InChI=1S/C26H19Br2N3O7S3/c1-2-21-23(24(32)14-11-19(27)25(33)20(28)12-14)18-8-7-17(13-22(18)38-21)41(36,37)30-15-3-5-16(6-4-15)40(34,35)31-26-29-9-10-39-26/h3-13,30,33H,2H2,1H3,(H,29,31)

InChI Key

NUZMLIKYILVHAO-UHFFFAOYSA-N

SMILES

CCC1=C(C2=C(O1)C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4)C(=O)C5=CC(=C(C(=C5)Br)O)Br

Solubility

Soluble in DMSO

Synonyms

FRJ; PTP1B-IN-2; PTP1B IN 2; PTP1BIN2; PTP1B inhibitor 2; PTP1B-inhibitor-2;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.